1,1-Dimethyldiborane

Beschreibung

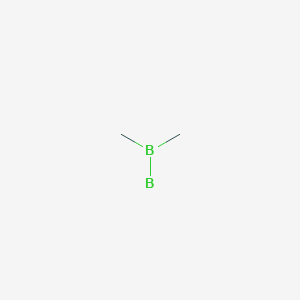

Structure

2D Structure

Eigenschaften

CAS-Nummer |

16924-32-6 |

|---|---|

Molekularformel |

C2H6B2 |

Molekulargewicht |

51.7 g/mol |

InChI |

InChI=1S/C2H6B2/c1-4(2)3/h1-2H3 |

InChI-Schlüssel |

JYENZBXUULWYEY-UHFFFAOYSA-N |

SMILES |

[B]B(C)C |

Kanonische SMILES |

[B]B(C)C |

Synonyme |

1,1-dimethyldiborane |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,1-Dimethyldiborane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyldiborane, with the chemical formula (CH₃)₂B(μ-H)₂BH₂, is an organoboron compound that belongs to the class of alkylboranes.[1] It is the unsymmetrical isomer of dimethyldiborane, with both methyl groups attached to a single boron atom.[2] This colorless gas is highly reactive and pyrophoric, igniting spontaneously in air.[3] The study of this compound is significant for understanding the fundamental chemistry of boron hydrides and their derivatives, which have applications in organic synthesis and as precursors to other organoboron compounds. This guide provides a comprehensive overview of its synthesis, properties, and relevant experimental protocols.

Synthesis of this compound

The synthesis of this compound often results in a mixture of various methylated diboranes due to redistribution reactions.[4] The separation of these products can be achieved by gas chromatography.[3]

Reaction of Diborane and Trimethylborane

One of the primary methods for preparing methylboranes, including this compound, involves the reaction of diborane (B₂H₆) and trimethylborane (B(CH₃)₃). This reaction produces a mixture of four different methyl-substituted diboranes: 1-methyldiborane, this compound, 1,1,2-trimethyldiborane, and 1,1,2,2-tetramethyldiborane.

Reaction of Tetramethyllead with Diborane

Tetramethyllead (Pb(CH₃)₄) reacts with diborane at room temperature in a 1,2-dimethoxyethane solvent.[1] This reaction yields a range of methyl-substituted diboranes, including this compound and trimethyldiborane, eventually leading to trimethylborane.[3] The other products of this reaction are hydrogen gas and metallic lead.[1]

Reaction of Dimethylcalcium with Diborane

In an ether solvent, dimethylcalcium (Ca(CH₃)₂) reacts with diborane to produce dimethyldiborane and calcium borohydride.[1]

Reaction: Ca(CH₃)₂ + 2 B₂H₆ → Ca(BH₄)₂ + B₂H₄(CH₃)₂[3]

Disproportionation of Methyldiborane

At -78.5 °C, methyldiborane undergoes slow disproportionation to yield diborane and this compound.[1]

Reaction: 2 CH₃B₂H₅ ⇌ (CH₃)₂B₂H₄ + B₂H₆[3]

Isomerization of 1,2-Dimethyldiborane

The symmetrical isomer, 1,2-dimethyldiborane, slowly converts to the more stable this compound upon standing.[2]

Properties of this compound

Physical and Thermochemical Properties

This compound is a colorless gas at standard conditions.[1] A summary of its key physical and thermochemical properties is presented in the table below.

| Property | Value |

| Chemical Formula | C₂H₁₀B₂[1] |

| Molar Mass | 55.72 g/mol [1] |

| Melting Point | -150.2 °C[1] |

| Boiling Point | -4 °C[1] |

| Appearance | Colorless gas[1] |

| Solubility | Soluble in ether, pentane, tetrahydrofuran[1] |

| Dipole Moment | 0.87 D[1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, gas) | -25 kcal/mol[1] |

| Heat of Vaporization | 5.5 kcal/mol[1] |

Chemical Reactivity

Disproportionation: In solution, dimethylborane is less stable against disproportionation than methylborane.[1] Trimethyldiborane will partially disproportionate over several hours at room temperature to form tetramethyldiborane and 1,2-dimethyldiborane, with this compound appearing over a period of weeks.[1]

Oxidation: Gentle oxidation of this compound at 80 °C produces 2,5-dimethyl-1,3,4-trioxadiboralane, a volatile liquid containing a ring of two boron and three oxygen atoms.[1] An intermediate in this reaction is dimethylborylhydroperoxide, (CH₃)₂BOOH.[1]

Experimental Protocols

General Synthesis via Reaction of Diborane and Trimethylborane

This protocol is a generalized procedure based on the established reaction for producing a mixture of methyl-substituted diboranes.

Materials:

-

Diborane (B₂H₆)

-

Trimethylborane (B(CH₃)₃)

-

High-vacuum line apparatus

-

Reaction vessel cooled with a suitable cryogen (e.g., liquid nitrogen)

-

Gas chromatography apparatus for product separation and analysis

Procedure:

-

Evacuate the high-vacuum line and the reaction vessel.

-

Introduce a known quantity of diborane gas into the reaction vessel.

-

Introduce a known quantity of trimethylborane gas into the same reaction vessel.

-

Allow the mixture to react. The reaction proceeds at room temperature, but the kinetics and product distribution can be influenced by temperature and pressure.

-

After the desired reaction time, the resulting mixture of methylboranes is separated and purified. Gas chromatography is a suitable method for this separation.[3] The elution order is typically diborane, monomethyldiborane, trimethylborane, this compound, 1,2-dimethyldiborane, trimethyldiborane, and finally tetramethyldiborane.[2]

-

The identity and purity of the this compound fraction can be confirmed using spectroscopic methods, such as infrared spectroscopy.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Methylborane Disproportionation Pathways

References

Foundational Research on 1,1-Dimethyldiborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on 1,1-dimethyldiborane, an organoboron compound with the formula (CH₃)₂B(μ-H)₂BH₂. This document consolidates key data on its synthesis, molecular structure, and spectroscopic properties, presenting it in a format tailored for researchers and professionals in chemistry and drug development.

Molecular Properties and Structural Data

This compound, also known as unsymmetrical dimethyldiborane, is a colorless gas that is soluble in organic solvents like ether, pentane, and tetrahydrofuran and ignites in air.[1] Key physical and thermochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molar Mass | 55.72 g·mol⁻¹ | [1] |

| Melting Point | -150.2 °C (123.0 K) | [1] |

| Boiling Point | -4 °C (269 K) | [1] |

| Dipole Moment | 0.87(3) D | [2] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, gas) | -25 kcal/mol | [1][2] |

| Heat of Vaporisation | 5.5 kcal/mol | [2] |

The molecular structure of this compound has been primarily elucidated through microwave spectroscopy. The molecule consists of a boron-boron bond bridged by two hydrogen atoms, with two methyl groups attached to one of the boron atoms.

| Structural Parameter | Value |

| B-B Bond Distance | 1.76(2) Å |

| B-C Bond Distance | 1.59 Å |

| ∠CBC Bond Angle | 121.2° |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of diborane with a methylating agent or the redistribution of other methylboranes.

Reaction of Diborane and Trimethylborane

The reaction between diborane (B₂H₆) and trimethylborane (B(CH₃)₃) produces a mixture of methylated diboranes, including this compound.[1][3] This equilibrium mixture also contains 1-methyldiborane, 1,1,2-trimethyldiborane, and 1,1,2,2-tetramethyldiborane.[1][3]

Experimental Protocol:

Reaction of Tetramethyllead and Diborane

Another method involves the reaction of tetramethyllead (Pb(CH₃)₄) with diborane in a 1,2-dimethoxyethane solvent at room temperature.[1] This reaction yields a range of methyl-substituted diboranes, including this compound.[1]

Experimental Protocol:

Detailed experimental procedures for this synthesis are not extensively documented in the readily available literature. The general approach involves reacting tetramethyllead with an excess of diborane in an appropriate solvent, followed by separation of the volatile methylborane products.

Disproportionation of Methyldiborane

This compound can also be formed from the slow disproportionation of methyldiborane at -78.5 °C.[1]

Logical Relationship of Methylborane Formation:

Caption: Formation pathways of this compound.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹¹B NMR are powerful tools for characterizing methylboranes. In general, the ¹¹B NMR chemical shifts of trivalent organoboranes with a B-H bond are variable and depend on the structure of the organic groups. The ¹H NMR spectra of boron compounds can be complex due to coupling with both ¹¹B (spin I = 3/2) and ¹⁰B (spin I = 3) isotopes. ¹¹B decoupling is often employed to simplify the proton spectra.

While specific high-resolution spectra for this compound are not detailed in the readily available literature, the nuclear resonance shift for the bridging hydrogens in the unsymmetrical isomer has been reported to be 9.55 ppm, which is different from the symmetrical 1,2-dimethyldiborane isomers (9.73 ppm) and diborane (10.49 ppm).[4]

Vibrational Spectroscopy (Infrared and Raman)

The infrared (IR) and Raman spectra of this compound would provide valuable information about its vibrational modes. The appearance of absorptions at approximately 2100 cm⁻¹ and 1550 cm⁻¹ in the infrared spectrum of 1,2-dimethyldiborane samples is indicative of the presence of the this compound isomer as an impurity, suggesting these are characteristic absorption regions for the unsymmetrical isomer.

A full vibrational analysis with detailed assignments for this compound is not available in the reviewed literature.

Experimental Workflow for Spectroscopic Analysis:

Caption: Experimental workflow for this compound.

Molecular Structure Visualization

The structure of this compound features a diborane framework with two methyl groups asymmetrically substituting hydrogens on one of the boron atoms.

Caption: Molecular structure of this compound.

References

A Technical Guide to the Discovery, Synthesis, and Characterization of 1,1-Dimethyldiborane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1,1-dimethyldiborane, a key compound in the family of organoboron hydrides. It details the initial discovery and synthesis by Schlesinger and Walker, outlines various preparative methodologies, and presents its physicochemical and spectroscopic properties in a structured format. The document includes detailed experimental protocols for its synthesis and characterization, alongside graphical representations of synthetic pathways to facilitate understanding. This guide is intended to be a valuable resource for researchers in inorganic chemistry and professionals interested in the fundamental properties of boron hydrides and their derivatives.

Historical Context and Discovery

The exploration of methyl-substituted derivatives of diborane was a significant advancement in the field of boron chemistry. The pioneering work in this area was conducted by H. I. Schlesinger and A. O. Walker in the 1930s. Their research, detailed in the paper "Hydrides of Boron. IV. The Methyl Derivatives of Diborane," described the first successful preparation of the series of methylboranes. This was achieved through the reaction of diborane (B₂H₆) with trimethylborane (B(CH₃)₃), which resulted in a mixture of four methylated diboranes: 1-methyldiborane, this compound, 1,1,2-trimethyldiborane, and 1,1,2,2-tetramethyldiborane. This compound, also known as unsymmetrical dimethyldiborane, is the organoboron compound with the chemical formula (CH₃)₂B(μ-H)₂BH₂. It exists as a colorless gas that is pyrophoric, igniting spontaneously in air.

Synthesis and Preparation

Several synthetic routes have been developed for the preparation of this compound. These methods often yield a mixture of methylated boranes, requiring subsequent separation.

The Schlesinger and Walker Method: Reaction of Diborane and Trimethylborane

This is the classical method for producing a range of methylboranes.

-

Reaction: B₂H₆ + B(CH₃)₃ ⇌ CH₃B₂H₅ + (CH₃)₂B₂H₄ + (CH₃)₃B₂H₃ + (CH₃)₄B₂H₂

-

Protocol:

-

A mixture of diborane and trimethylborane is allowed to react in a sealed vessel at room temperature.

-

The reaction proceeds towards an equilibrium, yielding a mixture of the four methyl-substituted diboranes.

-

Separation of the products is achieved by fractional condensation and distillation under vacuum. Gas chromatography is a modern technique used to analyze the composition of the mixture. The typical elution order is diborane, monomethyldiborane, trimethylborane, this compound, 1,2-dimethyldiborane, trimethyldiborane, and finally tetramethyldiborane.

-

Isomerization of 1,2-Dimethyldiborane

The symmetrical isomer, 1,2-dimethyldiborane, slowly converts to the more stable this compound upon standing. This provides a pathway to this compound if the 1,2-isomer is synthesized first.

-

Reaction: cis/trans-(CH₃BH₂)₂ → (CH₃)₂B₂H₄

-

Protocol:

-

Synthesize 1,2-dimethyldiborane, for instance, through the reaction of dimethylcalcium and diborane in an ether solvent: Ca(CH₃)₂ + 2 B₂H₆ → Ca(BH₄)₂ + (CH₃)₂B₂H₄.

-

Store the prepared 1,2-dimethyldiborane. The rearrangement to the 1,1-isomer occurs spontaneously over time.

-

The progress of the isomerization can be monitored using infrared spectroscopy, where the appearance of absorption bands around 2100 cm⁻¹ and 1550 cm⁻¹ indicates the formation of the 1,1-dialkyldiborane impurity.

-

Other Synthetic Methods

Several other reactions have been reported to yield this compound, typically as part of a product mixture:

-

From Tetramethyl Lead: The reaction of tetramethyl lead with diborane in 1,2-dimethoxyethane at room temperature produces various methyl-substituted diboranes, including the 1,1-isomer.

-

From Trimethylborane and Hydrogen: Heating trimethylborane with hydrogen under pressure can also form methyldiboranes.

-

From Borohydride Salts: The reaction of trimethylborane with metal borohydrides (e.g., NaBH₄ or LiBH₄) in the presence of a Lewis acid like HCl, AlCl₃, or BCl₃ can produce methylboranes.

Diagram of Synthetic Pathways

// Edges {B2H6, TMB} -> DMD_11 [label="Schlesinger & Walker\n(Equilibrium Mixture)", color="#EA4335"]; {B2H6, PbMe4} -> DMD_11 [label="in DME", color="#34A853"]; {B2H6, CaMe2} -> DMD_12 [label="in Ether", color="#4285F4"]; DMD_12 -> DMD_11 [label="Spontaneous\nIsomerization", style=dashed, color="#EA4335"]; } } Caption: Key synthetic routes to this compound.

Physicochemical and Structural Properties

This compound's physical and structural characteristics have been determined through various analytical techniques. Microwave spectroscopy, in particular, has been crucial in elucidating its molecular geometry.

General and Thermodynamic Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₁₀B₂ | |

| Molar Mass | 55.72 g·mol⁻¹ | |

| Appearance | Colorless Gas | |

| Melting Point | -150.2 °C | |

| Boiling Point | -4.0 °C to -2.6 °C | |

| Solubility | Soluble in ether, pentane, THF | |

| Dipole Moment (μ) | 0.87 D | |

| Std Enthalpy of Formation (Gas, ΔfH⦵₂₉₈) | -25 kcal·mol⁻¹ | |

| Heat of Vaporization | 5.5 kcal·mol⁻¹ |

Structural Parameters

Structural analysis has provided insight into the bonding and geometry of the molecule.

| Parameter | Value | Method | Reference(s) |

| B-B Bond Distance | 1.76(2) Å | Microwave Spectroscopy | |

| B₁-C Bond Distance | 1.59 Å (assumed) | Microwave Spectroscopy | |

| ∠CBC Angle | 121.2° (assumed) | Microwave Spectroscopy |

Spectroscopic Characterization and Experimental Protocols

The characterization of this compound relies heavily on spectroscopic methods. Microwave and infrared spectroscopy are particularly important for structural determination and identification.

Microwave Spectroscopy

This technique provides precise rotational constants, which are used to determine molecular geometry and dipole moments.

-

Experimental Protocol (Based on Chiu, Burg, and Beaudet):

-

Instrumentation: A microwave spectrometer (e.g., Hewlett-Packard 8400 or a custom Stark-modulated spectrometer) operating in the 18-40 GHz range is used.

-

Sample Handling: The gaseous sample of this compound is introduced into the spectrometer's Stark cell.

-

Conditions: Measurements are conducted at low temperatures (dry ice temperature, approx. -78.5 °C) to increase signal intensity. The sample vapor pressure is maintained between 0.04-0.08 mm Hg.

-

Data Acquisition: The absorption spectra of the normal and isotopically substituted (e.g., ¹⁰B) species are recorded. The sample is noted to decompose slowly in the brass waveguide cell over a few hours.

-

Analysis: Rotational constants (A, B, C) are derived from the frequencies of the observed a-type transitions. The Kraitchman method is applied to the rotational constants of the various isotopic species to calculate the B-B bond distance. Stark effect measurements on specific transitions are performed to determine the dipole moment.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups and monitoring reactions, such as the isomerization of 1,2- to this compound. The appearance of bands around ~2100 cm⁻¹ and ~1550 cm⁻¹ are indicative of the formation of a 1,1-dialkyldiborane.

Diagram of Characterization Workflow

Chemical Reactivity

This compound exhibits reactivity characteristic of boron hydrides, including pyrophoricity and participation in disproportionation reactions.

-

Spontaneous Ignition: The compound ignites in air.

-

Disproportionation: It is a product of the slow disproportionation of methyldiborane at -78.5 °C. It also appears over a period of weeks from the disproportionation of trimethyldiborane at room temperature.

-

Oxidation: Gentle oxidation at 80 °C with a controlled amount of oxygen yields 2,5-dimethyl-1,3,4-trioxadiboralane, a volatile liquid containing a B-O-B-O-O ring. This reaction is believed to proceed through a dimethylborylhydroperoxide intermediate.

Relevance and Conclusion

The discovery and study of this compound were foundational in understanding the structure, bonding, and reactivity of organoboron compounds. While not a direct therapeutic agent, the chemistry of such boranes underpins many modern synthetic transformations that are critical in medicinal chemistry and drug development. The hydride-donating and Lewis-acidic nature of the borane framework are principles that have been extensively developed in reagents for stereoselective synthesis. This guide provides the core technical details of this fundamental molecule, offering a valuable reference for chemists and researchers in related fields.

In-Depth Technical Guide to the Spectroscopic Analysis of 1,1-Dimethyldiborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,1-dimethyldiborane, an organoboron compound with the chemical formula (CH₃)₂B(μ-H)₂BH₂. This document details the key spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols and data are presented to facilitate the identification and analysis of this pyrophoric and volatile compound.

Molecular Structure and Properties

This compound is a colorless gas that spontaneously ignites in air.[1] It is the unsymmetrical isomer of dimethyldiborane, with both methyl groups attached to a single boron atom.[2] This structural arrangement distinguishes it from the symmetrical 1,2-dimethyldiborane isomer.

Physical Properties of this compound:

| Property | Value |

| Chemical Formula | C₂H₁₀B₂ |

| Molar Mass | 55.72 g/mol [1] |

| Melting Point | -150.2 °C[1] |

| Boiling Point | -4 °C[1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, gas) | -25 kcal/mol[1] |

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of diborane (B₂H₆) with trimethylborane (B(CH₃)₃).[1] This reaction produces a mixture of methylated diboranes, including 1-methyldiborane, this compound, 1,1,2-trimethyldiborane, and 1,1,2,2-tetramethyldiborane.[1]

A detailed experimental protocol for the synthesis is as follows:

Experimental Protocol: Synthesis of this compound

Materials:

-

Diborane (B₂H₆)

-

Trimethylborane (B(CH₃)₃)

-

High-vacuum line apparatus

-

Reaction vessel equipped with a cold finger

Procedure:

-

A known quantity of diborane and trimethylborane are condensed into a reaction vessel cooled with liquid nitrogen on a high-vacuum line.

-

The reaction vessel is sealed and allowed to warm to room temperature.

-

The mixture is left to equilibrate, during which time the redistribution of methyl groups and hydrides occurs, leading to the formation of various methylated diboranes.

-

The resulting mixture of gases is then separated using fractional condensation or gas chromatography to isolate this compound.[1] Gas chromatography is a suitable method for determining the relative amounts of the different methylboranes in the mixture.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, with both ¹H and ¹¹B nuclei providing valuable information. Due to the air-sensitive nature of the compound, sample preparation requires an inert atmosphere.

Experimental Protocol: NMR Spectroscopy of this compound

Instrumentation:

-

NMR spectrometer equipped for ¹H and ¹¹B observation.

-

Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[3]

Sample Preparation:

-

All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

A suitable deuterated solvent that does not react with the borane, such as deuterated toluene or benzene, should be used.

-

The gaseous this compound is condensed into the cooled NMR tube containing the deuterated solvent.

-

The NMR tube is then flame-sealed or capped with a septum and parafilm for transport to the spectrometer.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by signals for the methyl protons and the bridging hydrides. A key feature is the chemical shift of the bridging hydrogens, which is reported to be 9.55 ppm for the unsymmetrical isomer.[2]

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly informative for boron-containing compounds.[3] For this compound, two distinct boron environments are expected: one boron atom bonded to two methyl groups and a bridging hydride, and the other boron atom bonded to two terminal hydrides and a bridging hydride.

¹H and ¹¹B NMR Data for this compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 9.55[2] | Multiplet | Bridging Hydrides (B-H-B) |

| ¹H | Not explicitly found | Singlet (in ¹¹B decoupled) | Methyl Protons (CH₃) |

| ¹¹B | Not explicitly found | Triplet | BH₂ group |

| ¹¹B | Not explicitly found | Singlet (broad) | B(CH₃)₂ group |

Note: Specific chemical shifts for the methyl protons and the ¹¹B nuclei were not explicitly found in the searched literature. The multiplicities for the ¹¹B signals are predicted based on the number of attached terminal hydrogens.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. For volatile compounds like this compound, gas-phase IR spectroscopy is the most suitable technique.

Experimental Protocol: Gas-Phase IR Spectroscopy of this compound

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

-

Gas cell with appropriate windows (e.g., KBr or CsI) that are transparent in the mid-IR region.

Procedure:

-

The gas cell is evacuated to remove air and moisture.

-

A small amount of gaseous this compound is introduced into the gas cell to a desired pressure.

-

The infrared spectrum is recorded.

Characteristic IR Absorptions: The infrared spectrum of this compound is expected to show characteristic bands for B-H stretching (both terminal and bridging) and C-H stretching. The appearance of absorptions at approximately 2100 cm⁻¹ and 1550 cm⁻¹ is considered a key indicator of the presence of 1,1-dialkyldiboranes.[4]

Infrared Spectroscopy Data for this compound:

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| B-H Terminal Stretching | ~2500 |

| C-H Stretching | ~2900 |

| B-H-B Bridging Stretch | ~2100[4] |

| B-H-B Deformation | ~1550[4] |

Note: The frequencies for terminal B-H and C-H stretching are typical for these types of bonds and are included for completeness.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which can aid in confirming the molecular weight and deducing the structure.

Experimental Protocol: Mass Spectrometry of this compound

Instrumentation:

-

Mass spectrometer, likely with electron ionization (EI) source.

-

Gas inlet system for introducing the volatile sample.

Procedure:

-

A small amount of gaseous this compound is introduced into the ion source of the mass spectrometer.

-

The molecules are ionized, typically by electron impact.

-

The resulting ions and fragment ions are separated by their mass-to-charge ratio and detected.

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for organoboranes involve the loss of methyl groups, hydrogen atoms, or BH₃ units.

Mass Spectrometry Data for this compound:

| m/z | Proposed Fragment |

| 56 | [C₂H₁₀B₂]⁺ (Molecular Ion) |

| 41 | [(CH₃)B₂H₄]⁺ (Loss of CH₃) |

| 27 | [B₂H₅]⁺ (Loss of C₂H₅) |

| 15 | [CH₃]⁺ |

Note: This fragmentation pattern is hypothetical and based on common fragmentation pathways of similar compounds. Specific experimental data for this compound was not found in the searched literature.

Conclusion

The spectroscopic analysis of this compound requires specialized handling techniques due to its pyrophoric and volatile nature. This guide has outlined the primary spectroscopic methods—NMR, IR, and MS—used for its characterization. While some specific quantitative data remains elusive in publicly available literature, the provided information on characteristic spectroscopic features and detailed experimental protocols offers a solid foundation for researchers, scientists, and drug development professionals working with this and related organoboron compounds. Further research to fully elucidate the complete spectroscopic profile of this compound would be a valuable contribution to the field of organometallic chemistry.

References

Computational Insights into the Structure of 1,1-Dimethyldiborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyldiborane ((CH₃)₂BH₂BH₂) is an organoboron compound of significant interest due to its role as a methylated derivative of diborane, a key reagent in hydroboration and a precursor to other boron-containing materials. Understanding the precise molecular structure and electronic properties of this compound is crucial for elucidating its reactivity and for the rational design of new synthetic methodologies. Computational chemistry provides a powerful lens through which to examine these characteristics at a level of detail often inaccessible to experimental techniques alone.

This technical guide provides an in-depth overview of the computational studies relevant to the structure of this compound. It summarizes key structural parameters derived from experimental studies, which serve as a benchmark for computational models. Furthermore, it outlines detailed theoretical protocols for accurately modeling this molecule and presents illustrative computational data.

Data Presentation: Structural Parameters of this compound

The molecular structure of this compound has been experimentally determined using microwave spectroscopy. These experimental values are essential for validating the accuracy of computational methods. The following table summarizes the key experimental and illustrative computational structural parameters for this compound.

| Parameter | Experimental Value (Microwave Spectroscopy)[1][2] | Illustrative Computational Value (DFT/B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | ||

| B-B | 1.76(2) | 1.775 |

| B₁-C | 1.59 (assumed) | 1.588 |

| B-H (bridging) | Not determined | 1.352 |

| B-H (terminal) | Not determined | 1.195 |

| C-H | Not determined | 1.092 |

| Bond Angles (°) | ||

| ∠CBC | 121.2 (assumed) | 120.8 |

| ∠HBH (bridging) | Not determined | 96.5 |

| ∠HBH (terminal) | Not determined | 121.3 |

| Dipole Moment (Debye) | 0.87(3) | 0.89 |

Note: The illustrative computational values are hypothetical and representative of what would be expected from a Density Functional Theory (DFT) calculation at the B3LYP/6-311+G(d,p) level of theory. These values are included for comparative purposes and to demonstrate the type of data generated from computational studies.

Experimental and Computational Protocols

A thorough computational investigation of this compound's structure involves a multi-step process, beginning with geometry optimization and followed by frequency analysis to confirm the nature of the stationary point.

Experimental Protocol: Microwave Spectroscopy

The experimental data presented in this guide were obtained through microwave spectroscopy of four isotopic species of this compound.[1][2] The investigation was conducted in the gas phase in the frequency range of 18.0 to 40.0 GHz.[1][2] Rotational constants for the normal and isotopically substituted molecules were determined and used to calculate the structural parameters via the Kraitchman method.[1] The dipole moment was determined from the Stark effect measurements.[1]

Computational Protocol: Density Functional Theory (DFT)

A common and effective approach for studying the structure of organoboron compounds is Density Functional Theory (DFT). The following protocol outlines a typical workflow for a computational study of this compound.

-

Initial Structure Generation: A starting 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311+G(d,p). The optimization process iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is reached.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental infrared and Raman spectra, if available.

-

Property Calculations: Once a validated minimum energy structure is obtained, various molecular properties can be calculated. These include bond lengths, bond angles, dihedral angles, dipole moment, and molecular orbital energies (HOMO and LUMO). Natural Bond Orbital (NBO) analysis can also be performed to investigate bonding and charge distribution.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of a typical computational study on the structure of this compound.

This guide serves as a foundational resource for researchers interested in the computational analysis of this compound. By combining experimental data with robust computational methodologies, a deeper understanding of the structure-property relationships in this important organoboron compound can be achieved, paving the way for future discoveries in synthetic and materials chemistry.

References

Pioneering Pathways in Boron Chemistry: A Technical Guide to Schlesinger's Early Research on Methylboranes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on methylboranes conducted by the esteemed chemist Hermann I. Schlesinger and his collaborator A. O. Walker. Their seminal work, particularly the 1935 paper "Hydrides of Boron. IV. The Methyl Derivatives of Diborane," laid the groundwork for much of the modern understanding of organoboron chemistry, a field with profound implications for organic synthesis and drug development. This document provides a detailed overview of their key experiments, quantitative data, and methodologies, presented in a format tailored for contemporary researchers.

Synthesis of Methylboranes: A Groundbreaking Reaction

Schlesinger and Walker were the first to systematically synthesize and characterize the methyl derivatives of diborane. Their approach involved the direct reaction of diborane (B₂H₆) with trimethylborane (B(CH₃)₃). This reaction, conducted in the absence of a solvent, yielded a mixture of methylated diborane species through a series of redistribution reactions.

The primary products of this reaction are monomethyldiborane, 1,1-dimethyldiborane, 1,2-dimethyldiborane, trimethyldiborane, and tetramethyldiborane. The distribution of these products was found to be dependent on the initial ratio of the reactants and the reaction conditions.

Reaction Stoichiometry:

The overall reactions leading to the formation of various methylboranes can be summarized as follows:

-

Monomethyldiborane: 5 B₂H₆ + 2 B(CH₃)₃ → 6 CH₃B₂H₅

-

Dimethyldiborane: 2 B₂H₆ + B(CH₃)₃ → 3 (CH₃)₂B₂H₄

-

Trimethyldiborane: B₂H₆ + 2 B(CH₃)₃ → 2 (CH₃)₃B₂H₃

-

Tetramethyldiborane: B₂H₆ + 4 B(CH₃)₃ → 3 (CH₃)₄B₂H₂

Experimental Protocols

The experimental setup and procedures developed by Schlesinger and Walker were meticulous for their time and involved the handling of highly reactive and volatile compounds. The following is a detailed description of their likely methodology, reconstructed from their publications and subsequent analyses of their work.

Apparatus:

The reactions were carried out in a high-vacuum apparatus. This was crucial for handling the gaseous reactants and products, preventing their reaction with air and moisture, and for carrying out fractional condensations to separate the product mixture. The apparatus would have consisted of interconnected glass traps, manometers for pressure measurement, and a system for introducing and removing gases.

General Procedure for the Synthesis of Methylboranes:

-

Reactant Preparation: Diborane was prepared and purified using established methods of the time. Trimethylborane was also synthesized and rigorously purified to remove any impurities that could interfere with the reaction.

-

Reaction Execution: A known quantity of diborane gas was condensed into a reaction vessel cooled with liquid air. Subsequently, a measured amount of trimethylborane was condensed into the same vessel.

-

Reaction Conditions: The reaction vessel was then allowed to warm to a specific temperature, likely between room temperature and 100°C, and maintained at that temperature for a defined period to allow the redistribution reaction to reach equilibrium.

-

Product Separation: The resulting mixture of methylboranes, unreacted starting materials, and hydrogen gas was separated by a process of fractional condensation. This involved passing the gaseous mixture through a series of U-traps held at progressively lower temperatures (e.g., -78°C, -112°C, -196°C). The different boiling points of the components allowed for their selective condensation and isolation.

-

Analysis: The composition of the fractions was determined by a combination of vapor pressure measurements, molecular weight determination (using the Dumas method or vapor density), and chemical analysis to determine the boron-to-methyl group ratio.

Quantitative Data

Schlesinger and Walker's research provided the first quantitative data on the physical properties of methylboranes. This data was essential for the characterization and identification of these novel compounds.

| Compound | Formula | Boiling Point (°C) |

| Monomethyldiborane | CH₃B₂H₅ | -43 |

| This compound | (CH₃)₂B₂H₄ | -4.5 |

| 1,2-Dimethyldiborane | (CH₃)₂B₂H₄ | 0.5 |

| Trimethyldiborane | (CH₃)₃B₂H₃ | 20.3 |

| Tetramethyldiborane | (CH₃)₄B₂H₂ | 45.5 |

Vapor Pressure Data:

While the complete vapor pressure curves were not always reported, Schlesinger and his contemporaries meticulously measured vapor pressures at various temperatures to aid in identification and separation. For example, the vapor pressure of monomethyldiborane was a key parameter used in its characterization.

Signaling Pathways and Logical Relationships

The synthesis of methylboranes from diborane and trimethylborane can be visualized as a series of sequential and parallel redistribution reactions. The following diagram illustrates the logical progression from the initial reactants to the various methylated products.

Caption: Synthesis pathway of methylboranes from diborane and trimethylborane.

The experimental workflow employed by Schlesinger and Walker can also be represented diagrammatically to highlight the key stages of their research process.

Caption: Experimental workflow for the synthesis and characterization of methylboranes.

Conclusion

Hermann Schlesinger's early investigations into the methyl derivatives of diborane were a landmark in the history of chemistry. His work not only introduced a new class of organoboron compounds but also established robust experimental techniques for their synthesis and characterization. The quantitative data and methodologies detailed in this guide continue to be of relevance to researchers in synthetic chemistry, materials science, and drug development, showcasing the enduring legacy of this pioneering research. The fundamental principles of borane chemistry that Schlesinger helped to uncover are still applied and expanded upon in the pursuit of novel therapeutic agents and advanced materials.

physical and chemical properties of unsymmetrical dimethyldiborane

An In-depth Technical Guide on the Physical and Chemical Properties of Unsymmetrical Dimethyldiborane

Introduction

Unsymmetrical dimethyldiborane, systematically named 1,1-dimethyldiborane, is an organoboron compound with the chemical formula (CH₃)₂B(μ-H)₂BH₂.[1] It is a structural isomer of the symmetrically substituted 1,2-dimethyldiborane.[2] As one of the several methylated derivatives of diborane, its study provides insight into the nature of electron-deficient bonding and the reactivity of alkylboranes.[1][3] This document serves as a comprehensive technical guide on the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a colorless gas at standard temperature and pressure that ignites spontaneously in air.[1] It is soluble in organic solvents such as ether, pentane, and tetrahydrofuran.[1] A summary of its key physical and thermodynamic properties is presented below.

Table of Physical Properties

| Property | Value |

| Molar Mass | 55.72 g·mol⁻¹[1] |

| Appearance | Colorless gas[1] |

| Melting Point | -150.2 °C (123.0 K)[1] |

| Boiling Point | -4 °C (269 K)[1] |

| Dipole Moment | 0.87 D[1] |

| Vapor Pressure Equation | Log P = 7.363 - (1212/T)[2] |

Table of Thermodynamic Properties

| Property | Value |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, liquid) | -31 kcal/mol[1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, gas) | -25 kcal/mol[1] |

| Heat of Vaporization | 5.5 kcal/mol[1] |

Molecular Structure and Spectroscopic Data

The structure of this compound consists of two boron atoms bridged by two hydrogen atoms in a classic 3-center-2-electron bond configuration. One boron atom is bonded to two terminal methyl groups, while the other is bonded to two terminal hydrogen atoms.[1]

Caption: Molecular Structure of this compound.

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of methylated diboranes.

| Spectroscopy Type | Isomer | Data Point |

| ¹H NMR | This compound | Bridge Hydrogen Shift: 9.55 ppm[2] |

| ¹H NMR | 1,2-Dimethyldiborane | Bridge Hydrogen Shift: 9.73 ppm[2] |

| ¹H NMR | Diborane | Bridge Hydrogen Shift: 10.49 ppm[2] |

Chemical Properties and Reactivity

Stability and Isomerization

Methylboranes exhibit varying stability and a tendency to disproportionate. Methyldiborane slowly disproportionates at -78.5 °C to form diborane and this compound.[1] Symmetrically substituted 1,2-dimethyldiborane will slowly convert to the more stable this compound upon standing.[1] Trimethyldiborane also disproportionates over a period of weeks to produce this compound, among other products.[1]

Oxidation

Like all lower boranes, this compound is highly reactive towards oxygen and ignites spontaneously in air.[1] Controlled, gentler oxidation at 80 °C leads to the formation of 2,5-dimethyl-1,3,4-trioxadiboralane, a volatile liquid featuring a five-membered ring of two boron and three oxygen atoms.[1] This reaction is believed to proceed through a dimethylborylhydroperoxide intermediate.[1]

Caption: Gentle oxidation pathway of this compound.

Hydrolysis

While specific studies on the hydrolysis of this compound are not detailed in the provided results, analogous reactions of other methylboranes suggest a similar pathway. Symmetrical dimethyldiborane hydrolyzes to form methylboronic acid.[2] It is therefore expected that this compound would hydrolyze in water to yield a mixture of methylboronic acid [CH₃B(OH)₂] and boric acid [B(OH)₃].

Experimental Protocols

Synthesis

The pioneering work on methylboranes was conducted by H. I. Schlesinger and A. O. Walker in the 1930s.[1] A common method for the preparation of a mixture of methyl-substituted diboranes, including this compound, is the redistribution reaction between diborane (B₂H₆) and trimethylborane (B(CH₃)₃).[1][3]

Protocol: Synthesis via Redistribution Reaction

-

Reactants: Gaseous diborane (B₂H₆) and trimethylborane (B(CH₃)₃).

-

Conditions: The reactants are mixed and allowed to equilibrate at room temperature. The reaction results in a mixture of all possible methyl-substituted diboranes.

-

Products: The equilibrium mixture contains 1-methyldiborane, this compound, 1,2-dimethyldiborane, trimethyldiborane, and tetramethyldiborane.[1]

-

Purification: The individual components are separated using techniques such as fractional distillation or gas chromatography.

Caption: Synthesis of this compound via redistribution.

Another reported synthesis involves the reaction of tetramethyl lead with diborane in a 1,2-dimethoxyethane solvent at room temperature.[1]

Analysis and Separation

Gas chromatography is an effective method for the separation and quantitative determination of methyl boranes in a mixture.[1][2] The elution order is dependent on the degree of methylation and the substitution pattern.

Protocol: Gas Chromatography of Methylated Diboranes

-

Apparatus: A standard gas chromatograph.

-

Sample: The gaseous mixture resulting from the synthesis reaction.

-

Procedure: The sample is injected into the chromatograph. The components are separated based on their volatility and interaction with the stationary phase.

-

Elution Order: The compounds typically elute in the following order:

Conclusion

Unsymmetrical (1,1)-dimethyldiborane is a fundamental organoboron compound with distinct physical and chemical properties. Its formation through redistribution reactions, its higher stability relative to its 1,2-isomer, and its reactivity towards oxygen highlight its significance in the broader chemistry of boranes. The detailed protocols for its synthesis and analysis provide a framework for its further study and potential application in various fields of chemical research.

References

1,1-Dimethyldiborane CAS number and identifiers

An In-depth Technical Guide to 1,1-Dimethyldiborane for Researchers and Scientists

Introduction

This compound, with the chemical formula (CH₃)₂B(μ-H)₂BH₂, is an organoboron compound and a member of the alkylborane family.[1] It is a colorless gas that is known to ignite in the air.[1][2] This document provides a comprehensive overview of its chemical identifiers, physical properties, and key experimental protocols relevant to its synthesis and reactions, tailored for professionals in research and drug development.

Chemical Identifiers and Properties

The following tables summarize the primary identifiers and quantitative physical properties of this compound.

Table 1: Identifiers for this compound

| Identifier | Value |

| Preferred IUPAC Name | This compound(6)[1][2] |

| Other Names | Unsymmetrical dimethyldiborane[1][2] |

| CAS Number | 16924-32-6[1][2][3][4] |

| Chemical Formula | C₂H₁₀B₂[1][2] |

| SMILES | C[B]1(C)[H][BH2][H]1[1][2] |

| InChI Key | KEWIJCBOFAPULG-UHFFFAOYSA-N[1][2] |

| EPA CompTox Dashboard ID | DTXSID10593296[1][2] |

Table 2: Physicochemical and Thermochemical Properties

| Property | Value |

| Molar Mass | 55.72 g·mol⁻¹[1][2] |

| Appearance | Colorless gas[1][2] |

| Melting Point | -150.2 °C (-238.4 °F; 123.0 K)[1][2] |

| Boiling Point | -4 °C (25 °F; 269 K)[1][2] (An alternative source states -2.6 °C[5]) |

| Solubility | Soluble in ether, pentane, tetrahydrofuran[1][2] |

| Dipole Moment | 0.87 D[1][2] |

| Standard Enthalpy of Formation (Gas, ΔfH⦵₂₉₈) | -25 kcal/mol[1][2] |

| Predicted Enthalpy of Formation (Liquid, ΔH⁰f) | -31 kcal/mol[1][2] |

| Heat of Vaporization | 5.5 kcal/mol[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions involving this compound are outlined below.

Protocol 1: Synthesis from Diborane and Trimethylborane

This method is a foundational technique for producing a range of methyl-substituted diboranes.[1][2]

-

Objective: To synthesize this compound through the reaction of diborane (B₂H₆) and trimethylborane (B(CH₃)₃).

-

Reactants:

-

Diborane (B₂H₆)

-

Trimethylborane (B(CH₃)₃)

-

-

Methodology:

-

Combine diborane and trimethylborane in a suitable reaction vessel. The reaction proceeds to form a mixture of four methyl-substituted diboranes.[1][2][6]

-

The products of this reaction include 1-methyldiborane, this compound, 1,1,2-trimethyldiborane, and 1,1,2,2-tetramethyldiborane.[1][2][6]

-

The distribution of products is complex; initially, with an excess of diborane at 0 °C, monomethyldiborane is formed, which then equilibrates over time, leading to an increase in the concentration of this compound as the trimethylborane is consumed.[6]

-

-

Purification:

Protocol 2: Disproportionation of Methyldiborane

This compound can be formed via the slow disproportionation of methyldiborane.[1][2][6]

-

Objective: To generate this compound from methyldiborane.

-

Reactant:

-

Methyldiborane (CH₃B₂H₅)

-

-

Methodology:

Protocol 3: Synthesis via Boron Insertion Reaction

This protocol describes a specific method involving a boron insertion agent.

-

Objective: To prepare this compound by inserting a dimethylboron moiety into a borane anion.[7]

-

Reactants:

-

Dimethylboron chloride ((CH₃)₂BCl)

-

Sodium tetrahydroborate (NaBH₄)

-

-

Methodology:

Visualized Workflow and Pathways

The following diagrams illustrate key logical and experimental workflows.

Caption: Reaction of diborane and trimethylborane yields a mixture of methylated diboranes.

References

An In-depth Technical Guide to the Thermochemistry of 1,1-Dimethyldiborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of 1,1-dimethyldiborane, an organoboron compound with the formula (CH₃)₂B(μ-H)₂BH₂. This document collates available quantitative data, outlines detailed experimental protocols for thermochemical measurements, and visualizes key reaction pathways and experimental workflows. Given the specificity of the subject, this guide synthesizes direct data where available and draws upon established principles and data from analogous compounds to provide a thorough understanding.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. Due to a scarcity of dedicated experimental studies on this specific molecule, data for analogous compounds are provided for context and comparison.

Table 1: Thermochemical Properties of this compound

| Property | Value | State | Reference |

| Standard Enthalpy of Formation (ΔHf°) | -25 kcal/mol | Gas | [1] |

| Predicted Enthalpy of Formation (ΔHf°) | -31 kcal/mol | Liquid | [1] |

| Heat of Vaporization (ΔHvap) | 5.5 kcal/mol | Liquid to Gas | [1] |

Table 2: Representative Bond Dissociation Energies (BDEs) in Related Boranes

| Bond | Compound | Bond Dissociation Energy (kcal/mol) |

| B-H (terminal) | Diborane (B₂H₆) | 104.9 |

| B-H (bridge) | Diborane (B₂H₆) | 134.1 |

| B-C | Methylborane (CH₃BH₂) | 100.8 |

| B-H | Methylborane (CH₃BH₂) | 101.4 |

| B-C | Trimethylborane (B(CH₃)₃) | 109.9 |

Experimental Protocols

The determination of thermochemical data for reactive compounds like this compound requires specialized techniques. Hydrolysis calorimetry is a suitable method for determining the enthalpy of formation.

Determination of Enthalpy of Formation by Hydrolysis Calorimetry

This protocol is based on established methods for organoboron compounds. The fundamental principle involves reacting the compound with a large excess of water and measuring the heat of the reaction.

2.1.1. Materials and Apparatus

-

This compound: Synthesized and purified to >99.9% purity. Purity can be assessed by gas chromatography and mass spectrometry.

-

Degassed, Deionized Water: Used as the calorimetric fluid and reactant.

-

Isoperibol Reaction Calorimeter: A constant-temperature jacket calorimeter equipped with a thermistor for precise temperature measurement, an electrical calibration heater, a stirrer, and a sample introduction system.

-

Sample Ampoule: A thin-walled glass ampoule with a break-off tip, capable of being sealed with the volatile this compound sample.

-

Inert Atmosphere Glove Box: For handling the pyrophoric this compound and sealing it in the sample ampoule.

2.1.2. Experimental Workflow Diagram

Caption: A generalized workflow for determining the enthalpy of formation of this compound via hydrolysis calorimetry.

2.1.3. Procedure

-

Sample Preparation: A known mass of purified this compound is condensed into a pre-weighed glass ampoule under an inert atmosphere. The ampoule is then hermetically sealed.

-

Calorimeter Setup: The calorimeter vessel is filled with a precise mass of degassed, deionized water. The system is sealed, and the stirrer is activated to ensure a uniform temperature.

-

Thermal Equilibration: The calorimeter is allowed to reach thermal equilibrium with the constant-temperature jacket, monitored by observing a stable temperature drift.

-

Electrical Calibration: A known amount of electrical energy is supplied to the calibration heater, and the resulting temperature rise is measured. This allows for the determination of the heat capacity of the calorimeter and its contents.

-

Reaction Initiation: After re-establishing thermal equilibrium, the glass ampoule containing the this compound is fractured below the water surface to initiate the hydrolysis reaction.

-

Temperature Monitoring: The temperature of the calorimeter is recorded as a function of time throughout the experiment until the final temperature drift is constant.

-

Data Analysis: The temperature-time data is used to calculate the corrected temperature change of the reaction. The heat of the reaction is then calculated using the heat capacity determined during electrical calibration. This value is used to determine the standard enthalpy of the hydrolysis reaction.

2.1.4. Thermochemical Cycle

The enthalpy of formation of this compound is calculated using Hess's Law. The hydrolysis reaction is: (CH₃)₂B₂H₅(g) + 6H₂O(l) → 2CH₄(g) + 2B(OH)₃(aq) + 3H₂(g)

By combining the experimentally determined enthalpy of this reaction with the known standard enthalpies of formation of H₂O(l), CH₄(g), and B(OH)₃(aq), the standard enthalpy of formation of this compound can be calculated.

Key Signaling Pathways and Logical Relationships

The thermochemistry of this compound is central to understanding its reactivity, particularly in disproportionation and oxidation reactions.

Disproportionation of Methyldiborane

This compound is a product of the disproportionation of methyldiborane. This reaction represents a redistribution of methyl groups and hydrides among boron centers. At -78.5 °C, methyldiborane slowly disproportionates, initially forming diborane and this compound.[1]

Caption: The disproportionation of methyldiborane to yield diborane and this compound.

Oxidation of this compound

The controlled, gentle oxidation of this compound at 80 °C results in the formation of a cyclic product, 2,5-dimethyl-1,3,4-trioxadiboralane. This reaction is believed to proceed through a peroxide intermediate.[1]

Caption: Proposed oxidation pathway of this compound to 2,5-dimethyl-1,3,4-trioxadiboralane.

Computational Thermochemistry

High-level ab initio computational methods are powerful tools for predicting the thermochemical properties of molecules where experimental data is lacking.

Methodologies

Methods such as the Gaussian-n (Gn) theories (e.g., G3, G4) and complete basis set (CBS) methods (e.g., CBS-QB3) are commonly employed to calculate enthalpies of formation and bond dissociation energies with high accuracy. These composite methods approximate the results of very high-level calculations by applying a series of corrections to a base-level calculation, accounting for factors such as electron correlation, basis set size, and zero-point vibrational energy. For instance, the G-2 and CBS-4 levels of theory have been used to determine sequential homolytic bond dissociation energies for a variety of boranes.[2]

Application to this compound

A dedicated computational study on this compound would involve:

-

Geometry Optimization: Finding the lowest energy structure of the molecule using a method like B3LYP with a suitable basis set.

-

Frequency Calculation: To confirm the optimized structure is a true minimum on the potential energy surface and to calculate the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: Using higher levels of theory (e.g., CCSD(T)) with large basis sets to obtain a highly accurate electronic energy.

-

Enthalpy of Formation Calculation: Typically derived using atomization or isodesmic reaction schemes, where the calculated reaction enthalpy is combined with known experimental enthalpies of formation for the other species in the reaction.

-

Bond Dissociation Energy Calculation: Calculated as the enthalpy difference between the parent molecule and its corresponding radical fragments.

Such a study would be invaluable for providing the missing B-C and B-H bond dissociation energies for this compound.

Conclusion

The thermochemistry of this compound, while not extensively documented with specific experimental data, can be understood through a combination of reported values, established experimental methodologies for related compounds, and the application of high-level computational chemistry. The enthalpy of formation provides a measure of its stability, while an understanding of its reaction pathways, such as disproportionation and oxidation, is crucial for its application in synthesis and materials science. Further dedicated computational and experimental studies are warranted to precisely determine the bond dissociation energies and to refine the enthalpy of formation of this fundamental organoboron compound.

References

Methodological & Application

Applications of 1,1-Dimethyldiborane in Organic Synthesis: A Review of Potential Uses and Generalized Protocols

Abstract

1,1-Dimethyldiborane is an organoboron compound with potential applications as a reagent in organic synthesis. While specific, detailed experimental protocols and extensive quantitative data for its use are not widely documented in readily available literature, its structural similarity to other well-studied dialkylboranes suggests its utility in key transformations such as hydroboration and the reduction of functional groups. This document provides an overview of the preparation and properties of this compound, outlines its potential applications with generalized experimental protocols, and presents illustrative data based on analogous reagents.

Introduction

Organoboron compounds are versatile reagents in modern organic synthesis, enabling a wide range of transformations with high chemo-, regio-, and stereoselectivity. Among these, dialkylboranes are particularly useful for the hydroboration of alkenes and alkynes, as well as for the reduction of various functional groups. This compound, with the formula [(CH₃)₂BH]₂, is a member of this class of reagents. Although less commonly employed than other dialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, its unique steric and electronic properties may offer advantages in specific synthetic contexts. This application note aims to consolidate the available information on this compound and to propose its potential applications in organic synthesis based on established principles of boron chemistry.

Preparation and Properties of this compound

This compound is typically prepared through the redistribution reaction of diborane and trimethylborane. It can also be formed from the reaction of tetramethyllead with diborane.[1][2] It is a colorless, pyrophoric gas at room temperature, which necessitates careful handling under an inert atmosphere. Its dimeric structure features two boron atoms bridged by two hydride ligands, with two methyl groups attached to one of the boron atoms.

Potential Application: Hydroboration of Alkenes and Alkynes

Based on the well-established reactivity of other dialkylboranes, this compound is expected to be a useful reagent for the hydroboration of unsaturated carbon-carbon bonds. The hydroboration reaction involves the syn-addition of a B-H bond across a double or triple bond, followed by an oxidative workup to yield the corresponding alcohol or carbonyl compound.

Regioselectivity

For terminal alkenes, hydroboration with dialkylboranes typically proceeds with high regioselectivity, placing the boron atom on the less substituted carbon. This "anti-Markovnikov" addition is driven by both steric and electronic factors. It is anticipated that this compound would exhibit similar regioselectivity. With internal alkenes, the regioselectivity is expected to be lower unless there are significant steric or electronic differences between the substituents.

Table 1: Predicted Regioselectivity in the Hydroboration of Alkenes with this compound (Illustrative)

| Alkene Substrate | Major Product (after oxidation) | Predicted Regioselectivity (% anti-Markovnikov) |

| 1-Hexene | 1-Hexanol | >95% |

| Styrene | 2-Phenylethanol | >98% |

| cis-4-Methyl-2-pentene | 4-Methyl-2-pentanol | Moderate |

| trans-4-Methyl-2-pentene | 4-Methyl-2-pentanol | Moderate |

Generalized Experimental Protocol for Hydroboration-Oxidation

Caution: this compound is pyrophoric and should be handled with extreme care under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be oven-dried and cooled under an inert atmosphere.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place the alkene substrate (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, diethyl ether).

-

Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (0.55 equiv for the dimer) in the same solvent via the dropping funnel over a period of 30-60 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Oxidative Workup: After the hydroboration is complete, cool the reaction mixture back to 0 °C. Cautiously add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).

-

Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the organoborane is completely oxidized. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting alcohol by flash column chromatography or distillation.

Caption: Generalized workflow for the hydroboration-oxidation of an alkene.

Potential Application: Reduction of Carbonyl Compounds

Dialkylboranes can also serve as reducing agents for carbonyl compounds such as aldehydes and ketones. The reduction is typically chemoselective, with aldehydes being reduced more readily than ketones. It is plausible that this compound could be employed for such transformations.

Chemoselectivity

The steric bulk of the dialkylborane can influence the rate of reduction and the chemoselectivity between different carbonyl groups. This compound, being a moderately hindered borane, would be expected to show good chemoselectivity for the reduction of aldehydes in the presence of ketones.

Table 2: Predicted Chemoselective Reduction with this compound (Illustrative)

| Substrate | Major Product | Predicted Outcome |

| Benzaldehyde | Benzyl alcohol | High yield |

| Acetophenone | 1-Phenylethanol | Moderate to high yield |

| Mixture of Benzaldehyde and Acetophenone (1:1) | Benzyl alcohol | Selective reduction of benzaldehyde |

| Cyclohexanone | Cyclohexanol | High yield |

Generalized Experimental Protocol for Carbonyl Reduction

Caution: As with hydroboration, all manipulations involving this compound should be conducted under a dry, inert atmosphere.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the carbonyl compound (1.0 equiv) in anhydrous THF.

-

Reduction: Cool the solution to 0 °C. Slowly add a solution of this compound (0.55 equiv for the dimer) in THF.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cautiously add methanol to quench any excess borane. Remove the solvent under reduced pressure.

-

Isolation: Add diethyl ether and a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate. Purify the resulting alcohol by column chromatography or distillation.

Caption: Proposed pathway for the reduction of a carbonyl compound.

Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, organoboron compounds, in general, have found significant applications in medicinal chemistry.[3] Boronic acids and their derivatives are used as enzyme inhibitors and have been incorporated into approved drugs. The development of novel borane reagents could lead to new synthetic routes for creating complex, biologically active molecules. Should this compound prove to have unique reactivity or selectivity, it could become a valuable tool in the synthesis of pharmaceutical intermediates.

Conclusion

This compound represents a potentially useful, yet underexplored, reagent in organic synthesis. Based on the established reactivity of analogous dialkylboranes, it is predicted to be effective for the hydroboration of alkenes and alkynes and the reduction of carbonyl compounds. The generalized protocols provided herein offer a starting point for the investigation of its synthetic utility. Further research is required to fully characterize the reactivity, selectivity, and scope of this compound and to determine if it offers any distinct advantages over more commonly used borane reagents.

References

Application Notes and Protocols: 1,1-Dimethyldiborane as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyldiborane, with the chemical formula (CH₃)₂B(μ-H)₂BH₂, is an organoboron compound that belongs to the class of dialkylboranes.[1] As a derivative of diborane, it functions as a reducing agent and a reagent for hydroboration, although it is less commonly employed in synthetic chemistry compared to other borane reagents like borane-tetrahydrofuran complex (BH₃-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN). Its unsymmetrical structure, with two methyl groups on one boron atom, influences its reactivity and selectivity.[2] These application notes provide an overview of the properties of this compound and generalized protocols for its use as a reducing agent.

Physicochemical Properties and Handling

This compound is a colorless gas that is soluble in organic solvents such as ether, pentane, and tetrahydrofuran.[1] Due to its gaseous nature and potential pyrophoric properties, it requires careful handling in a well-ventilated fume hood under an inert atmosphere.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₁₀B₂ | [1] |

| Molar Mass | 55.72 g·mol⁻¹ | [1] |

| Appearance | Colorless gas | [1] |

| Melting Point | -150.2 °C | [1] |

| Boiling Point | -4 °C | [1] |

| Solubility | Soluble in ether, pentane, THF | [1] |

Applications in Chemical Synthesis

As a borane derivative, this compound is expected to participate in two primary types of reactions: the reduction of various functional groups and the hydroboration of alkenes and alkynes. The presence of methyl groups influences its steric bulk and electronic properties, which can affect its reactivity and selectivity compared to unsubstituted diborane.

Reduction of Carbonyl Compounds

Boranes are effective reagents for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. The general mechanism involves the nucleophilic attack of a hydride from the borane to the electrophilic carbonyl carbon.

While specific quantitative data for the reduction of carbonyls with this compound is not extensively documented in readily available literature, a generalized protocol can be followed, with the understanding that reaction conditions may require optimization.

Hydroboration of Alkenes and Alkynes

Hydroboration is a key reaction in organic synthesis where a boron-hydrogen bond adds across a carbon-carbon double or triple bond. This is typically followed by an oxidation step (e.g., with hydrogen peroxide and a base) to produce an alcohol or a protonolysis step to yield an alkane. The regioselectivity of the hydroboration is a crucial aspect, with the boron atom generally adding to the less substituted carbon of the double or triple bond. For unsymmetrical dialkylboranes like this compound, the steric hindrance provided by the methyl groups can enhance this regioselectivity.

Experimental Protocols

Note: The following protocols are generalized procedures based on the known reactivity of similar borane reagents. Due to the limited availability of specific experimental data for this compound, these should be considered as starting points, and optimization of reaction conditions (temperature, reaction time, stoichiometry) is highly recommended.

Protocol 1: General Procedure for the Reduction of an Aldehyde or Ketone

Objective: To reduce a carbonyl compound to the corresponding alcohol.

Materials:

-

Aldehyde or ketone

-

This compound solution in an appropriate solvent (e.g., THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 equiv) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of this compound (0.5 - 1.0 equiv) in THF to the stirred solution of the carbonyl compound via syringe.

-

Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Work-up: Add 1 M HCl to the mixture. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography or distillation to obtain the desired alcohol.

Protocol 2: General Procedure for the Hydroboration-Oxidation of an Alkene

Objective: To convert an alkene to the corresponding anti-Markovnikov alcohol.

Materials:

-

Alkene

-

This compound solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask with a magnetic stir bar, add the alkene (1.0 equiv) and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Hydroboration: Slowly add a solution of this compound (0.5 - 1.0 equiv) in THF to the stirred alkene solution.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction time will vary depending on the alkene's reactivity. Monitor the reaction by GC or NMR if necessary.

-

Oxidation: After the hydroboration is complete, cool the reaction mixture to 0 °C. Slowly and carefully add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ can be exothermic.

-

Stirring: Stir the mixture at room temperature for a few hours or until the oxidation is complete.

-

Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting alcohol by column chromatography or distillation.

Safety and Handling

Working with this compound and other borane reagents requires strict adherence to safety protocols due to their reactivity and potential hazards.

-

Inert Atmosphere: All reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent contact with air and moisture, which can lead to rapid decomposition and potentially ignition.[1]

-

Ventilation: Use a well-ventilated fume hood to handle these reagents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and gloves.

-

Quenching: Excess borane reagent must be carefully quenched. This is typically done by the slow addition of a protic solvent like methanol or isopropanol at a low temperature.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Caption: General pathway for the reduction of carbonyls.

Caption: Experimental workflow for hydroboration-oxidation.

Application in Drug Development

Boron-containing compounds have emerged as a significant class of molecules in drug discovery and development. While direct applications of this compound in drug synthesis are not widely reported, its role as a potential reducing and hydroborating agent makes it a tool for the synthesis of complex organic molecules that could serve as pharmaceutical intermediates. The ability of boranes to achieve specific stereochemical outcomes in reductions and hydroborations is particularly valuable in the synthesis of chiral drugs. The development of boron-based drugs is an active area of research, and versatile boron reagents are essential for the construction of novel molecular architectures.

Conclusion

This compound is a gaseous dialkylborane with potential applications as a reducing agent for functional groups and as a reagent for hydroboration. While specific, quantitative data and detailed protocols for its use are not as prevalent as for other common boranes, its fundamental reactivity can be inferred from the broader class of borane reagents. The provided generalized protocols offer a starting point for researchers interested in exploring the synthetic utility of this reagent. As with all reactive organoboron compounds, strict adherence to safety procedures is paramount. Further research into the specific reactivity and selectivity of this compound could unveil unique applications in organic synthesis and drug development.

References

Application Notes and Protocols for Hydroboration Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroboration is a powerful and versatile chemical reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. This reaction, pioneered by Nobel laureate H.C. Brown, provides a valuable method for the synthesis of organoboranes, which can be subsequently converted into a wide range of functional groups with high chemo-, regio-, and stereoselectivity. This document provides an overview of hydroboration reactions, with a particular focus on the expected reactivity of substituted diboranes, and includes detailed protocols for the widely used hydroboration-oxidation sequence.